Enmetazobactam was developed by Allecra Therapeutics and is classified as a penicillanic acid sulfone beta-lactamase inhibitor. It is structurally similar to tazobactam but has been designed to enhance its efficacy against a broader range of beta-lactamases, particularly those produced by Gram-negative bacteria. The compound is primarily used in combination with cefepime to restore the latter's activity against resistant strains of bacteria, including those producing class A, class C, and some class D beta-lactamases .
The synthesis of enmetazobactam involves several key steps that enhance its structural properties compared to tazobactam. The process begins with the methylation of the triazole moiety of tazobactam, which modifies its electronic properties and increases cell wall penetration in Gram-negative bacteria. This synthetic pathway allows for the introduction of functional groups that improve antimicrobial activity against resistant strains .
The synthesis can be outlined as follows:
Enmetazobactam has a complex molecular structure characterized by its beta-lactam ring fused with a sulfone group. The compound exhibits zwitterionic properties due to the presence of both positive and negative charges at physiological pH, which enhances its solubility and permeability across bacterial membranes. The molecular formula of enmetazobactam is C₁₃H₁₅N₃O₅S, with a molecular weight of approximately 315.34 g/mol .
Key structural features include:
Enmetazobactam participates in various chemical reactions that are critical for its function as a beta-lactamase inhibitor. Its primary reaction involves binding to the active site of beta-lactamases, thereby preventing these enzymes from hydrolyzing other beta-lactams like cefepime.
The key reactions include:
The mechanism of action of enmetazobactam revolves around its ability to inhibit beta-lactamases produced by bacteria. By binding irreversibly to these enzymes, enmetazobactam prevents them from breaking down beta-lactams, allowing these antibiotics to exert their antimicrobial effects effectively.
Key aspects include:
Enmetazobactam exhibits several important physical and chemical properties that influence its pharmacological behavior:
These properties are critical for ensuring effective delivery and action within biological systems .
Enmetazobactam has significant clinical applications primarily in treating infections caused by multidrug-resistant Gram-negative bacteria. Its most notable application is in combination with cefepime for treating complicated urinary tract infections (cUTIs) and acute pyelonephritis.
Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2